molecular formula C24H22N2O3S B2921153 (Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892298-47-4

(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2921153
M. Wt: 418.51
InChI Key: QJWFXFFJHQWGIW-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research shows that compounds similar to "(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide" are involved in the synthesis of various heterocyclic systems, indicating their importance in developing new chemical entities. For instance, the work by Toplak et al. (1999) utilized related compounds as reagents for preparing heterocyclic systems, emphasizing their utility in medicinal chemistry for synthesizing potentially biologically active molecules Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B. (1999).

Molecular Structure Studies

The structural analysis of similar compounds provides insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets. Yilmaz et al. (2005) explored the molecular structures of triazole derivatives containing substituted benzyl and benzylamino groups, shedding light on the importance of structural analysis in drug design and synthesis Yilmaz, V., Kazak, C., Ağar, E., Kahveci, B., & Guven, K. (2005).

Biological Activity Investigations

Compounds with a structure similar to the one have been evaluated for their biological activities, such as monoamine oxidase inhibition, which is relevant for treating various neurological and psychiatric disorders. Ahmad et al. (2018) synthesized derivatives and assessed their monoamine oxidase inhibition profile, demonstrating the potential therapeutic applications of these compounds Ahmad, S., Zaib, S., Jalil, S., Shafiq, M., Ahmad, M., Sultan, S., Iqbal, M., Aslam, S., & Iqbal, J. (2018).

properties

IUPAC Name

(3Z)-3-[(3-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-7-5-9-19(13-17)16-26-22-12-4-3-11-21(22)24(27)23(30(26,28)29)15-25-20-10-6-8-18(2)14-20/h3-15,25H,16H2,1-2H3/b23-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFXFFJHQWGIW-HAHDFKILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC(=C4)C)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

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